Chemical structure and properties of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol
Chemical structure and properties of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol
An In-depth Technical Guide to (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol: Structure, Synthesis, and Potential Applications
Abstract
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. It incorporates three key structural motifs: a furan core, a nitroaromatic system, and a primary alcohol. The furan ring is a prevalent scaffold in numerous biologically active compounds, while the nitroaromatic group is a well-established pharmacophore in antimicrobial agents, acting as a prodrug that undergoes bioreduction to exert cytotoxic effects.[1][2][3] This technical guide provides a comprehensive analysis of the compound's chemical structure, a plausible and detailed synthetic route based on modern cross-coupling methodologies, and a full suite of predicted spectroscopic and physical properties. Furthermore, it delves into the potential applications of this molecule in drug development, grounded in the known biological activities of nitroaromatic and furan-containing drugs. This document is intended for researchers and scientists in medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Structural Elucidation
The structural architecture of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol is defined by a central furan ring substituted at the 5-position with a 4-chloro-2-nitrophenyl group and at the 2-position with a hydroxymethyl group.
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IUPAC Name: (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol
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Molecular Formula: C₁₁H₈ClNO₄
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Molecular Weight: 253.64 g/mol
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Key Structural Features:
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Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, known for its diverse biological activities.[4][5]
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4-Chloro-2-nitrophenyl Group: An electron-deficient aromatic ring substituted with a halide and a nitro group. The nitro group is a key feature for potential bioactivity.[1][3]
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Hydroxymethyl Group: A primary alcohol moiety (-CH₂OH) that provides a site for further chemical modification or can influence solubility and receptor binding.
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Molecular Structure Diagram
Rationale for Scientific Interest and Potential Applications
The scientific rationale for investigating this molecule is firmly rooted in established medicinal chemistry principles.
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Antimicrobial Potential: Nitroaromatic compounds, particularly nitrofurans, are a class of synthetic antibacterial agents.[2] Their mechanism involves enzymatic reduction of the nitro group within the microbial cell to form reactive, cytotoxic intermediates that can damage cellular macromolecules, including DNA.[1][2] This bioactivation is often mediated by nitroreductase enzymes present in susceptible bacteria.[2] The target molecule is a structural analog of this class, suggesting it could possess potent antibacterial or antiprotozoal activity.
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Oncological Applications: The hypoxic (low oxygen) environment of solid tumors is a major challenge in cancer therapy. Nitroaromatic compounds are being explored as hypoxia-activated prodrugs. In low-oxygen conditions, tumor-specific reductases can activate the nitro group, leading to targeted cell killing while sparing healthy, oxygenated tissues.
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Scaffold for Drug Discovery: The furan nucleus is a versatile scaffold found in compounds with a wide array of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[4][5] The specific substitution pattern on (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol provides distinct vectors for chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Proposed Synthesis and Purification Workflow
While no specific synthesis for this exact molecule is published, a highly robust and logical pathway can be designed using the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aromatic rings.[6][7][8] The proposed workflow involves coupling a protected furan-2-ylmethanol derivative with a corresponding boronic acid.
Retrosynthetic Analysis & Workflow Diagram
The synthesis can be envisioned by disconnecting the bond between the furan and phenyl rings, identifying commercially available or readily synthesizable starting materials.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki coupling methods for aryl-furan synthesis.[6][7][9]
Step 1: Protection of (5-Bromofuran-2-yl)methanol
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Rationale: The free hydroxyl group can interfere with the organometallic catalyst in the subsequent Suzuki coupling. A tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to the reaction conditions and easily removed.
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Procedure:
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Dissolve (5-bromofuran-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DCM dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
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Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected starting material, which can often be used without further purification.
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Step 2: Suzuki-Miyaura Cross-Coupling
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Rationale: This is the key C-C bond-forming step. A palladium(0) catalyst, such as Pd(PPh₃)₄, facilitates the coupling between the aryl bromide and the boronic acid in the presence of a base.[8][10] A mixed solvent system like dioxane/water is common.
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Procedure:
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To a Schlenk flask, add the protected (5-bromo-2-((tert-butyldimethylsilyloxy)methyl)furan) (1.0 eq), (4-chloro-2-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
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Evacuate and backfill the flask with argon three times.
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Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
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Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
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After cooling to room temperature, dilute the mixture with ethyl acetate and water.
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Separate the layers and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Step 3: Deprotection of the Silyl Ether
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Rationale: The TBDMS group is selectively cleaved using a fluoride source, typically tetrabutylammonium fluoride (TBAF), to reveal the final primary alcohol.
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Procedure:
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Dissolve the crude protected product from Step 2 in tetrahydrofuran (THF).
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Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Step 4: Purification
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Rationale: The final product must be isolated from residual reagents, catalyst, and byproducts. Silica gel column chromatography is the standard method for this purification.
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Procedure:
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Adsorb the crude residue from Step 3 onto a small amount of silica gel.
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Load the adsorbed material onto a silica gel column packed in a nonpolar solvent (e.g., hexanes).
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30-50% ethyl acetate).
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Collect fractions guided by TLC analysis and combine those containing the pure product.
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Remove the solvent under reduced pressure to yield (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol as a solid.
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Predicted Physicochemical and Spectroscopic Properties
No experimental data for this specific molecule is readily available in public databases. The following properties are predicted based on its structure and data from analogous compounds such as furfuryl alcohol and substituted nitroaromatics.[11][12][13]
Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are often colored. The extended conjugation and molecular weight suggest a solid state at 25 °C. |
| Melting Point | 120 - 150 °C (Estimate) | The rigid, planar structure and polar groups (nitro, alcohol) would lead to significant crystal lattice energy. |
| Solubility | Soluble in methanol, ethyl acetate, DCM, THF, DMSO. Sparingly soluble in water. | The polar functional groups allow solubility in polar organic solvents, while the large aromatic core limits water solubility. |
| pKa | ~14-15 (for -OH) | Typical pKa for a primary alcohol, slightly influenced by the electron-withdrawing nature of the aryl-furan system. |
Predicted Spectroscopic Data
4.2.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | d | 1H | Ar-H (H3) | Proton ortho to the nitro group is highly deshielded. |
| ~7.65 | dd | 1H | Ar-H (H5) | Proton ortho to the chloro group and meta to the nitro group. |
| ~7.50 | d | 1H | Ar-H (H6) | Proton meta to the chloro group and ortho to the furan ring. |
| ~6.90 | d | 1H | Furan-H (H4') | Furan proton adjacent to the aryl substituent. |
| ~6.45 | d | 1H | Furan-H (H3') | Furan proton adjacent to the CH₂OH group. |
| 4.75 | s | 2H | -CH₂ OH | Methylene protons of the alcohol. |
| ~2.5-3.0 | br s | 1H | -CH₂OH | Alcohol proton, shift is variable and may exchange. |
4.2.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C 2' (Furan) | Carbon bearing the CH₂OH group, highly deshielded by oxygen. |
| ~154.0 | C 5' (Furan) | Carbon bearing the aryl substituent. |
| ~148.5 | C 2 (Aryl) | Carbon bearing the NO₂ group. |
| ~135.0 | C 4 (Aryl) | Carbon bearing the Cl group. |
| ~132.5 | C 6 (Aryl) | Aromatic CH. |
| ~128.0 | C 1 (Aryl) | Quaternary carbon attached to the furan ring. |
| ~124.0 | C 5 (Aryl) | Aromatic CH. |
| ~122.0 | C 3 (Aryl) | Aromatic CH. |
| ~115.0 | C 4' (Furan) | Aromatic CH. |
| ~109.0 | C 3' (Furan) | Aromatic CH. |
| ~57.5 | -C H₂OH | Carbon of the hydroxymethyl group. |
4.2.3 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3120 - 3100 | Medium | =C-H stretch (aromatic/furan) |
| 1525, 1345 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |
| ~1570, 1470 | Medium | C=C stretch (aromatic/furan rings) |
| ~1020 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-Cl stretch |
4.2.4 Mass Spectrometry (MS-ESI)
| m/z | Assignment |
| 253/255 | [M]⁺, Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotope) |
| 236/238 | [M - OH]⁺ |
| 222/224 | [M - CH₂OH]⁺ |
| 207/209 | [M - NO₂]⁺ |
Concluding Remarks and Future Directions
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol is a compelling target for synthesis and biological evaluation. Its structure synergistically combines the proven antimicrobial pharmacophore of a nitroaromatic ring with the versatile and biologically relevant furan scaffold. The synthetic pathway proposed herein, centered on a Suzuki-Miyaura coupling, provides a reliable and adaptable method for its preparation. The predicted spectroscopic data serves as a benchmark for the characterization of this novel compound.
Future research should focus on the practical synthesis, purification, and full spectroscopic characterization to validate the predicted data. Subsequently, in vitro screening against a panel of bacterial, fungal, and protozoal pathogens is warranted to determine its antimicrobial spectrum and potency. Further investigation into its cytotoxicity against cancer cell lines, particularly under hypoxic conditions, could unveil its potential as a targeted anticancer agent.
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